8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a bromine atom at position 8, a methyl group at position 7, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(9(13)14)4-11-8(12)7(5)10/h2-4H,1H3,(H,13,14) |
InChI Key |
YRVHYBXLTBDTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including bromination, cyclization, and carboxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.
Major Products:
Oxidation: Formation of 8-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde or 8-bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: Formation of 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it serves as a scaffold for designing molecules with antimicrobial, antiviral, and anticancer properties .
Medicine: Medicinal chemistry applications include the development of drugs targeting specific enzymes or receptors, leveraging the compound’s ability to interact with biological macromolecules .
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Reactivity
The position and nature of substituents critically influence the compound’s reactivity and applications. Key comparisons include:
Imidazo[1,2-a]pyridine-3-carboxylic Acid (No Halogen/Substituents)
- Structure : Lacks bromine and methyl groups.
- Reactivity : Serves as a foundational scaffold for decarboxylative cross-coupling with aryl chlorides, achieving yields up to 96% under optimized Pd-catalyzed conditions .
- Applications : Widely used in synthesizing 3-aryl-imidazo[1,2-a]pyridines for pharmaceutical intermediates .
7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1159830-22-4)
- Structure : Bromine at position 7 and carboxylic acid at position 2.
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid (CAS 1315360-75-8)
- Structure : Bromine at position 3 and carboxylic acid at position 5.
- Reactivity : Positional isomerism disrupts the electronic environment required for efficient decarboxylation, as evidenced by lower yields in analogous reactions .
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine Derivatives
- Structure : Features bromine (position 8), chlorine (position 6), and nitro (position 3) groups.
- Key Differences : The nitro group enhances electron-withdrawing effects but reduces solubility in aqueous systems. In contrast, the methyl group in the target compound improves lipophilicity, favoring membrane permeability in drug design .
Pharmacokinetic and Physicochemical Properties
Solubility and Lipophilicity
- 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic Acid : The methyl group enhances lipophilicity (logP ~2.1 estimated) compared to polar derivatives like 8-bromo-6-chloro-3-nitro analogs (logP ~1.5) .
- Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7) : The trifluoromethyl group increases metabolic stability but reduces aqueous solubility due to strong hydrophobicity .
Data Tables
Table 1: Comparative Reactivity in Decarboxylative Cross-Coupling
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Est.) | Solubility (mg/mL) |
|---|---|---|---|
| 8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid | 256.07 | 2.1 | 0.12 (DMSO) |
| 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid | 241.04 | 1.8 | 0.08 (DMSO) |
| Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 353.13 | 3.5 | 0.04 (DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
